molecular formula C7H4BrF4N B1412144 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227594-29-7

4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1412144
CAS No.: 1227594-29-7
M. Wt: 258.01 g/mol
InChI Key: CKSLNRHTAGZPDK-UHFFFAOYSA-N
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Description

4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of bromomethyl, fluoro, and trifluoromethyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Scientific Research Applications

4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:

Future Directions

The demand for TFMP derivatives, such as “4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine typically involves the bromination of 3-fluoro-2-(trifluoromethyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risk of side reactions and allows for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Methyl-substituted pyridines.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (fluoro and trifluoromethyl) enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)benzyl bromide

Comparison: Compared to its analogs, 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, fluoro, and trifluoromethyl groups. This unique combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSLNRHTAGZPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CBr)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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